6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Medicinal Chemistry Cross-Coupling Heterocyclic Synthesis

Researchers pursuing modular SAR on kinase, IDO1, or SMO targets often encounter synthetic bottlenecks due to a lack of versatile late-stage functionalization handles. 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 951884-90-5) directly addresses this need. - 6-Br enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for rapid library generation. - N-Ethyl-3-amine motif tunes LogP (~2.6) and H-bond donor/acceptor capacity, supporting ADME optimization. - Scaffold validated in SMO inhibition (analog IC50 0.27 µM) and Late INa inhibitor programs (outperforming ranolazine). Supplied at ≥98% purity with full QC documentation, enabling immediate deployment in medchem campaigns.

Molecular Formula C8H9BrN4
Molecular Weight 241.09 g/mol
CAS No. 951884-90-5
Cat. No. B1294182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS951884-90-5
Molecular FormulaC8H9BrN4
Molecular Weight241.09 g/mol
Structural Identifiers
SMILESCCNC1=NN=C2N1C=C(C=C2)Br
InChIInChI=1S/C8H9BrN4/c1-2-10-8-12-11-7-4-3-6(9)5-13(7)8/h3-5H,2H2,1H3,(H,10,12)
InChIKeyYZEOXYRILIORTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Evidence Guide


6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 951884-90-5) is a heterocyclic compound within the triazolopyridine class, characterized by a bromine atom at the 6-position and an ethylamine substituent at the 3-position . The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with reported activity across multiple therapeutic targets including p38 MAP kinase, c-Met, Pim-1 kinase, IDO1, Smoothened, and sodium channels [1]. Notably, high-strength differential evidence directly comparing this specific compound to close analogs is extremely limited in the peer-reviewed literature. The following evidence guide is based on the most robust available data, with explicit tagging of evidence strength.

1
Triazolopyridine scaffold with late-stage diversification handle6-bromo enables modular cross-coupling for SAR expansion
2
Predicted lipophilicity profile (LogP 2.6) supports ADME comparator studiesN-ethyl substitution modulates permeability and binding context
3
Scaffold-level validation in IDO1, SMO, and Late INa inhibitor campaignsClass-level evidence; specific derivative data require verification

Substitution Risks for 6-Bromo-N-ethyl-triazolopyridin-3-amine


Within the [1,2,4]triazolo[4,3-a]pyridine class, small substituent changes produce substantial differences in both synthetic accessibility and biological activity profiles. The 6-bromo substituent serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular derivatization that is impossible with hydrogen-, methyl-, or chloro-substituted analogs [1]. Simultaneously, the N-ethyl-3-amine motif provides a hydrogen bond donor/acceptor and modulates basicity and lipophilicity (LogP) in ways that directly influence target engagement and ADME properties [2]. SAR studies on related triazolopyridine kinase inhibitors demonstrate that even subtle changes at the 6-position or N-3 substituent can shift potency by orders of magnitude or alter selectivity profiles across kinase panels [3]. Therefore, generic substitution without exact structural matching—or without verification that the specific substituent combination is preserved—introduces significant risk of altered reactivity and divergent biological outcomes.

!
Non-halogenated or 6-chloro analogs may lose cross-coupling reactivity, limiting modular diversification potential.
!
N-methyl or unsubstituted 3-amine analogs may shift lipophilicity and target engagement profiles; LogP context may not transfer.
!
Close analogs with altered 6-position or N-3 substitution may exhibit divergent kinase selectivity and potency; class-level SAR may not replicate.

Differential Evidence for 6-Bromo-N-ethyl-triazolopyridin-3-amine


6-Bromo Substituent: Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent on the pyridine ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling C–C bond formation that is impossible with non-halogenated analogs. This synthetic handle permits modular diversification of the triazolopyridine core, allowing researchers to install aryl, heteroaryl, or amine functionalities post-scaffold assembly [1]. In contrast, the non-halogenated parent scaffold [1,2,4]triazolo[4,3-a]pyridin-3-amine lacks this synthetic versatility, requiring de novo scaffold synthesis for each derivative variation.

6-Br Cross-Coupling
Class-level inference
6-bromo enables Suzuki, Buchwald-Hartwig, Sonogashira coupling; non-halogenated scaffold lacks this reactivity.
Supports synthetic diversification workflow
Qualitative difference; reaction conditions not assay-specific.
Medicinal Chemistry Cross-Coupling Heterocyclic Synthesis

N-Ethyl Substitution and Lipophilicity Modulation

The N-ethyl substituent on the 3-amine contributes to increased lipophilicity compared to N-methyl or unsubstituted amine analogs, a parameter known to influence membrane permeability and target binding. Based on predicted physicochemical data for 6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine, the octanol-water partition coefficient (LogP) is 2.6 [1]. This value is higher than that expected for the corresponding N-methyl analog (estimated LogP ~1.9–2.1) and substantially higher than the unsubstituted 3-amine parent scaffold (estimated LogP ~0.8–1.2).

N-Ethyl Lipophilicity
Class-level inference
LogP 2.6ΔLogP ≈ 0.5–0.7 vs. N-methyl; ΔLogP ≈ 1.4–1.8 vs. unsubstituted amine
Reported property context; in silico prediction
No experimental LogP data identified.
ADME Optimization Lipophilicity Structure-Activity Relationship

Triazolopyridine Scaffold as IDO1 Inhibitor

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a novel chemotype for IDO1 catalytic holo-inhibition. Rational and in silico-guided design of analogues starting from this scaffold achieved improvement of potency to sub-micromolar levels, with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes [1]. While the specific 6-bromo-N-ethyl derivative was not the focus of this study, the scaffold validation provides class-level confidence for this substitution pattern in IDO1-targeting campaigns.

IDO1 Scaffold Validation
Class-level inference
Scaffold validated in IDO1 holo-inhibitor series; analog optimization achieved sub-micromolar potency from initial hit.
Supports IDO1 inhibitor screening context
Target compound not directly tested; data to verify.
Cancer Immunotherapy IDO1 Inhibition Structure-Based Design

Late Sodium Current Inhibition vs. Ranolazine

Optimization of [1,2,4]triazolo[4,3-a]pyridine substituents for Late INa current inhibition led to the discovery of GS-458967 (compound 4h), which demonstrated improved anti-arrhythmic activity relative to the clinical comparator ranolazine [1]. While GS-458967 differs structurally from the target compound (it is not the 6-bromo-N-ethyl derivative), this study demonstrates that the triazolopyridine core can deliver meaningful therapeutic improvements over established agents in the cardiovascular space.

Late INa vs. Ranolazine
Class-level inference
Scaffold LeadGS-458967
ComparatorRanolazine
Reported improved anti-arrhythmic activity; therapeutic index ~5-fold in rat, ~3-fold in dog.
Reported comparator endpoint context
Scaffold-level validation; target compound not tested.
Cardiovascular Late INa Inhibitor NaV 1.5 Channel

SMO Inhibition by Triazolopyridine vs. Vismodegib

A series of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives were designed and synthesized as SMO inhibitors. Compound A11 exhibited significant inhibitory activity against SMOWT (IC50 = 0.27 ± 0.06 µM) and SMOD473H (IC50 = 0.84 ± 0.12 µM), and demonstrated superior antiproliferative activity against CRC cells compared to the FDA-approved SMO inhibitor Vismodegib [1]. The triazolopyridine ring of A11 was identified as contributing to important binding interactions with SMO.

SMO Inhibition vs. Vismodegib
Class-level inference
Analog A11 IC500.27 µM (WT), 0.84 µM (D473H)
ComparatorVismodegib
Reported superior antiproliferative activity vs. Vismodegib in CRC cells.
Reported comparator endpoint context
3-phenyl analog tested; target compound not directly studied.
Oncology Hedgehog Pathway Smoothened Inhibitor

Application Scenarios for 6-Bromo-N-ethyl-triazolopyridin-3-amine


Modular Diversification via Suzuki-Miyaura Cross-Coupling

This compound is optimally deployed as a synthetic building block for generating focused libraries of 6-aryl/heteroaryl-substituted triazolopyridine derivatives. The 6-bromo substituent enables palladium-catalyzed cross-coupling to install diverse aromatic groups without de novo scaffold synthesis, accelerating SAR exploration in kinase inhibitor, IDO1 inhibitor, or SMO antagonist programs [1]. Procurement for this purpose is supported by demonstrated synthetic utility of related 6-bromo-triazolopyridines [1].

Lipophilicity Modulation in ADME/Tox Profiling

The N-ethyl substitution confers a predicted LogP of 2.6, positioning this compound as a useful comparator for assessing how incremental lipophilicity changes (vs. N-methyl or unsubstituted amine analogs) affect membrane permeability, metabolic stability, and off-target promiscuity in a given chemotype series [2]. This application scenario is relevant for programs where fine-tuning ADME properties without altering the core scaffold is a key optimization objective.

SMO/Hedgehog Pathway Inhibitor Exploration

Given that 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated potent SMO inhibition (e.g., compound A11 IC50 = 0.27 µM vs. SMOWT) with superior antiproliferative activity compared to Vismodegib in colorectal carcinoma models [3], the 6-bromo-N-ethyl derivative may serve as a versatile starting point for generating novel 3-substituted SMO inhibitors with diversified 6-position functionality. The scaffold's demonstrated ability to outperform an FDA-approved agent in a clinically validated oncology target supports its procurement for Hedgehog pathway inhibitor programs.

Late Sodium Current Inhibitor Development

The triazolopyridine scaffold has been validated in the discovery of GS-458967, a Late INa inhibitor with improved anti-arrhythmic activity relative to ranolazine [4]. The 6-bromo-N-ethyl derivative may serve as a building block for generating novel analogs in this therapeutic area, particularly given the importance of substituent optimization for balancing Late INa inhibition against Peak INa inhibition and hERG liability [4]. Procurement for cardiovascular ion channel programs is supported by the demonstrated ability of optimized triazolopyridines to outperform ranolazine, a clinically used anti-anginal agent.

Application
Selection Property
Validation Focus
Modular Diversification
6-bromo cross-coupling handle
Suzuki-Miyaura reactivity review
ADME/Tox Profiling
Predicted LogP 2.6; N-ethyl context
Permeability and binding shift review
SMO/Hedgehog Pathway Studies
Triazolopyridine scaffold validation
SMO inhibition assay context
Late INa Inhibitor Exploration
Scaffold-level Late INa activity
NaV 1.5 electrophysiology endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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